molecular formula C19H18ClF3N2O3 B12470183 ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate

ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate

Cat. No.: B12470183
M. Wt: 414.8 g/mol
InChI Key: RCFFLEYIIXSMEA-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate is a complex organic compound that features a trifluoromethyl group, a chlorobenzyl group, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Alaninate Backbone:

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the alaninate backbone reacts with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride.

    Coupling with Phenylcarbonyl Group: The final step involves the coupling of the intermediate product with phenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

Ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-phenylacetate: Similar in structure but lacks the trifluoromethyl and chlorobenzyl groups.

    Ethyl 2-[(4-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate: Similar but with a different position of the chlorine atom on the benzyl group.

Uniqueness

Ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, and the specific positioning of the chlorobenzyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H18ClF3N2O3

Molecular Weight

414.8 g/mol

IUPAC Name

ethyl 2-benzamido-2-[(2-chlorophenyl)methylamino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C19H18ClF3N2O3/c1-2-28-17(27)18(19(21,22)23,24-12-14-10-6-7-11-15(14)20)25-16(26)13-8-4-3-5-9-13/h3-11,24H,2,12H2,1H3,(H,25,26)

InChI Key

RCFFLEYIIXSMEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCC1=CC=CC=C1Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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